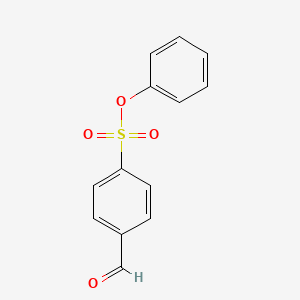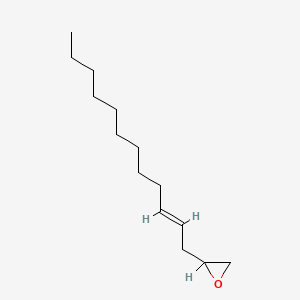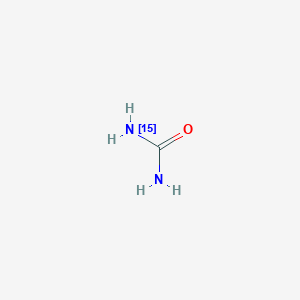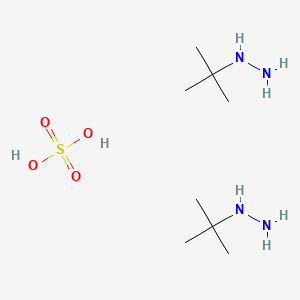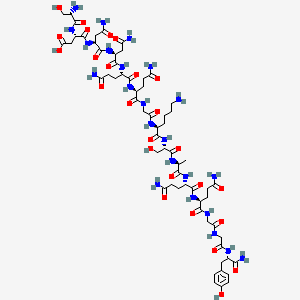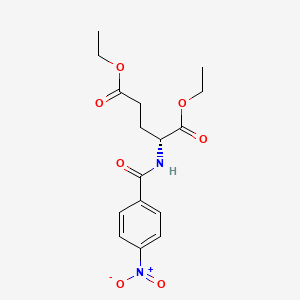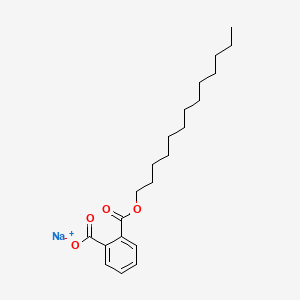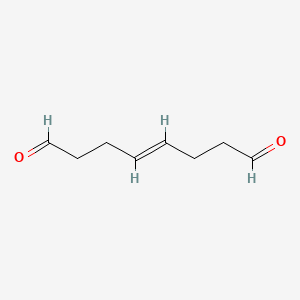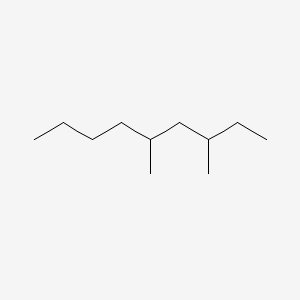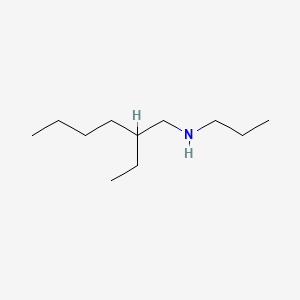
Calcium bis(octylphenolate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium bis(octylphenolate) is a chemical compound with the molecular formula C28H42CaO2. It is a calcium salt of octylphenol, where two octylphenolate anions are coordinated to a calcium ion. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium bis(octylphenolate) can be synthesized through a reaction between calcium hydroxide and octylphenol. The reaction typically occurs in an organic solvent such as toluene or xylene, under reflux conditions. The general reaction is as follows:
Ca(OH)2+2C8H9OH→Ca(C8H9O)2+2H2O
Industrial Production Methods
In industrial settings, the production of calcium bis(octylphenolate) involves large-scale reactors where calcium hydroxide and octylphenol are mixed in the presence of a suitable solvent. The mixture is heated to facilitate the reaction, and the product is then purified through filtration and recrystallization processes.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium bis(octylphenolate) undergoes various chemical reactions, including:
Oxidation: The phenolate groups can be oxidized to form quinones.
Reduction: The compound can be reduced to regenerate the phenol groups.
Substitution: The phenolate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Regenerated phenol groups.
Substitution: Halogenated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Calcium bis(octylphenolate) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other materials due to its stabilizing properties.
Wirkmechanismus
The mechanism by which calcium bis(octylphenolate) exerts its effects involves the interaction of the phenolate groups with various molecular targets. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways. The calcium ion plays a crucial role in stabilizing the compound and facilitating its interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium bis(2-octylphenolate): Similar in structure but with a different isomer of octylphenol.
Calcium bis(nonylphenolate): Contains nonylphenol instead of octylphenol.
Calcium bis(dodecylphenolate): Contains dodecylphenol instead of octylphenol.
Uniqueness
Calcium bis(octylphenolate) is unique due to its specific phenolate groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
84878-50-2 |
|---|---|
Molekularformel |
C56H84Ca2O4 |
Molekulargewicht |
901.4 g/mol |
IUPAC-Name |
dicalcium;2-octylphenolate |
InChI |
InChI=1S/4C14H22O.2Ca/c4*1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15;;/h4*8-9,11-12,15H,2-7,10H2,1H3;;/q;;;;2*+2/p-4 |
InChI-Schlüssel |
DXMHCXYQUHRJPL-UHFFFAOYSA-J |
Kanonische SMILES |
CCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCC1=CC=CC=C1[O-].[Ca+2].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


